[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate

Hydrolytic stability Glycoside anomer comparison pH-dependent degradation

The compound [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate, systematically named Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 13089-19-5), is a fully acetylated phenyl glycoside of N-acetyl-D-glucosamine with a defined α-anomeric configuration. It belongs to the class of peracetylated 2-acetamido-2-deoxy-glycopyranosides used as protected intermediates in oligosaccharide synthesis and as enzyme substrates.

Molecular Formula C20H25NO9
Molecular Weight 423.4 g/mol
Cat. No. B12177901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate
Molecular FormulaC20H25NO9
Molecular Weight423.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1C(C(C(OC1OC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
InChIInChI=1S/C20H25NO9/c1-11(22)21-17-19(28-14(4)25)18(27-13(3)24)16(10-26-12(2)23)30-20(17)29-15-8-6-5-7-9-15/h5-9,16-20H,10H2,1-4H3,(H,21,22)
InChIKeyRTIVQWVVADQPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 13089-19-5): A Defined α-Anomeric Peracetylated Glucosamine Building Block


The compound [3,4-Bis(acetyloxy)-5-acetamido-6-phenoxyoxan-2-yl]methyl acetate, systematically named Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 13089-19-5), is a fully acetylated phenyl glycoside of N-acetyl-D-glucosamine with a defined α-anomeric configuration. It belongs to the class of peracetylated 2-acetamido-2-deoxy-glycopyranosides used as protected intermediates in oligosaccharide synthesis and as enzyme substrates [1]. The compound is characterized by three acetate esters at O-3, O-4, and O-6, an N-acetyl group at C-2, and a phenyl aglycone at the anomeric center with α-stereochemistry. Its molecular formula is C20H25NO9 (MW 423.41), and it appears as a cream-coloured crystalline solid with a melting point of 117–119 °C [2].

Why the α-Anomeric Phenyl Triacetate Cannot Be Replaced by the β-Anomer or Other In-Class N-Acetylglucosamine Derivatives


In-class compounds such as the β-anomer (CAS 13089-21-9), the unprotected phenyl glycoside (CAS 10139-04-5), or the galacto-configured isomer (CAS 13089-43-5) differ critically in anomeric configuration, protecting-group status, or stereochemistry. The α-anomer exhibits 2–6× slower acid-catalyzed hydrolysis than its β-counterpart and demonstrates anomalous alkali stability, directly impacting shelf life, reaction compatibility, and assay reproducibility [1]. Furthermore, the peracetylated α-anomer serves as a specific substrate for α-N-acetylglucosaminidase (EC 3.2.1.50) with a Km of ~1.4 mM, whereas the β-anomer is not recognized by this enzyme, making anomer identity non-negotiable for enzymatic studies [2]. The three acetyl protecting groups confer solubility in organic solvents (chloroform, dichloromethane) [3] that is absent in the free hydroxyl form, enabling orthogonal deprotection strategies incompatible with unprotected analogs.

Head-to-Head Quantitative Differentiation of Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside Against Its Closest Analogs


α-Anomer Exhibits 2–6× Slower Acid Hydrolysis Kinetics Relative to β-Anomer, Plus Anomalous Alkali Stability

In a systematic kinetic study of substituted phenyl 2-acetamido-2-deoxy-α- and β-D-glucopyranosides, the β-glycosides hydrolyzed 2–6 times faster than the corresponding α-glycosides in acidic aqueous solution (ρ = −0.52 to −0.54 for β vs. ρ = −0.08 to −0.16 for α, indicating markedly different substituent sensitivity). Moreover, under alkaline conditions, the β-glycosides displayed normal Hammett behaviour (ρ = +1.65 to +1.69), while the α-glycosides were described as 'abnormally alkali-stable' [1]. Although this study employed deprotected phenyl glycosides rather than the peracetylated form, the anomeric configuration is the dominant determinant of hydrolytic stability and the acetyl protecting groups are expected to be labile under the assayed conditions, making this a valid class-level inference for the target compound's stability advantage.

Hydrolytic stability Glycoside anomer comparison pH-dependent degradation

FeCl3-Catalyzed α-Selective Synthesis Achieves 75% Isolated Yield, Outperforming Conventional Lewis Acid Methods That Give ≤28%

Wei et al. (2008) reported that FeCl3-catalyzed condensation of 2-acetamido-1,3,4,6-tetra-O-acetyl-2-deoxy-β-D-glucopyranose with phenol in refluxing 1,2-dichloroethane delivers the α-phenyl glycoside (compound 1b) in 75% isolated yield with high α-stereoselectivity [1]. In contrast, Tsikalova & Sarnit (2021) showed that traditional ZnCl2-catalyzed glycosylation of the same β-D-glucosamine pentaacetate donor with phenol in boiling nitromethane afforded only an 11% yield of the α-phenyl glycoside. Switching the donor to peracetylated α-D-glucosaminyl chloride with ZnCl2 improved the yield to 19% (nitromethane) and further to 28% when CaSO4·0.5H2O was used as a water-trapping agent [2]. The FeCl3 method thus provides a 2.7-fold yield advantage over the best ZnCl2 variant and a 6.8-fold advantage over the β-pentaacetate/ZnCl2 baseline.

α-Selective glycosylation FeCl3 catalysis Synthetic yield optimization

Well-Defined Crystalline Solid with Melting Point 117–120 °C and Optical Rotation [α]D +139 to +150°, in Contrast to the Poorly Characterized β-Anomer

The α-anomer is a well-characterized crystalline solid. Toronto Research Chemicals reports mp 117–119 °C and appearance as a cream-coloured solid [1]. Wei et al. (2008) independently confirmed mp 118–120 °C (lit. 119–120 °C) and reported specific rotation [α]D +139 (c 1.8, CHCl3) or +150 (c 0.7, CHCl3) [2]. In contrast, authoritative databases and vendor datasheets for the β-anomer (CAS 13089-21-9) consistently list melting point and optical rotation as 'N/A' or leave these fields blank, indicating a lack of rigorous characterization in the primary literature [3]. This asymmetry in physical data availability means the α-anomer offers verifiable identity and purity metrics (mp, [α]D, 1H NMR) suitable for QC/QA release testing, while the β-anomer requires de novo characterization upon receipt.

Physical characterization Melting point Optical rotation Quality control

Phenyl α-Glycoside Serves as a Defined Substrate for α-N-Acetylglucosaminidase (EC 3.2.1.50) with Km = 1.4 mM, Whereas the β-Anomer Is Not Recognized

Phenyl-α-N-acetylglucosaminide is a well-documented substrate for human α-N-acetylglucosaminidase (EC 3.2.1.50, deficient in Sanfilippo B syndrome). The BRENDA enzyme database records a Km of 1.4 mM for the phenyl α-glycoside (partially purified enzyme), which is comparable to the standard chromogenic substrate 4-nitrophenyl-α-N-acetyl-D-glucosaminide (Km = 1.1 mM, pH 7.3) [1]. A separate literature entry reports a Km of 0.12–1.6 mM depending on assay conditions [2]. Critically, β-hexosaminidases (EC 3.2.1.52) act on β-configured substrates; the α-anomer is not hydrolyzed by these enzymes, and conversely the β-anomer is not a substrate for α-N-acetylglucosaminidase. This strict anomeric specificity means that any assay, diagnostic, or research application targeting α-N-acetylglucosaminidase activity absolutely requires the α-anomer [3].

Enzyme substrate specificity α-N-Acetylglucosaminidase Michaelis constant Lysosomal storage disorders

Phase Transfer Catalysis with α-Chloride Donor Stereospecifically Produces the β-Anomer, While Lewis Acid Catalysis Provides the α-Anomer – Defining Synthetic Orthogonality

Roy & Tropper (1990) demonstrated that under phase transfer catalyzed conditions (solid K2CO3/acetonitrile), 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranosyl chloride reacts with phenoxides to afford acetylated aryl β-D-N-acetylglucopyranosides in high yields with complete β-stereospecificity [1]. This stands in stark contrast to the Lewis acid-catalyzed methods (FeCl3, ZnCl2) that deliver the α-anomer. The mechanistic divergence—SN2-like displacement of the α-chloride under phase transfer giving β-products, versus Lewis acid-mediated oxazoline or oxocarbenium intermediates favouring α-products—means that the α-anomer (CAS 13089-19-5) is the sole product accessible through Lewis acid routes, while the β-anomer (CAS 13089-21-9) requires entirely different synthetic conditions. This orthogonality provides a clear procurement rationale: users who require the α-anomer must specifically source CAS 13089-19-5, as the β-anomer cannot be converted to α without complete re-synthesis [2].

Stereospecific glycosylation Phase transfer catalysis Anomeric configuration control Synthetic methodology

Application Scenarios Where Phenyl 2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-α-D-glucopyranoside (CAS 13089-19-5) Is the Demonstrably Preferred Choice


Enzymatic Diagnosis and Research on α-N-Acetylglucosaminidase Deficiency (Sanfilippo B Syndrome)

The α-anomer is the only phenyl glycoside substrate recognized by human α-N-acetylglucosaminidase (EC 3.2.1.50), with a Km of 1.4 mM comparable to the standard p-nitrophenyl substrate (Km = 1.1 mM) [1]. The β-anomer shows zero activity with this enzyme. For clinical biochemistry laboratories developing fluorogenic or chromogenic assays for Sanfilippo B diagnosis, compound identity as the pure α-anomer is non-negotiable. After enzymatic cleavage, the released phenol can be quantified or the acetyl protecting groups removed to expose the free glycoside in situ. The peracetylated form also facilitates purification and storage prior to deprotection.

Protected Intermediate for Oligosaccharide Synthesis Requiring α-GlcNAc Linkages

The peracetylated phenyl α-glycoside serves as a storable, fully characterized intermediate that can be selectively deprotected at O-3, O-4, or O-6 for regioselective glycosylation. The FeCl3 method provides this intermediate in 75% yield with high α-selectivity, a 6.8-fold improvement over traditional ZnCl2 methods starting from β-pentaacetate [2]. The well-defined melting point (117–120 °C) and optical rotation ([α]D +139 to +150) allow QC verification of anomeric purity before committing to multi-step syntheses [3]. The phenyl aglycone can be oxidatively cleaved or hydrogenolyzed to liberate the reducing end for further activation.

Glycosyl Acceptor for Studying Neighbouring-Group Participation in 2-Acetamido Glycosylation

Because the 2-acetamido group participates in oxazoline formation during glycosylation, the anomeric configuration of the donor or acceptor influences reactivity and stereochemical outcome. The α-phenyl glycoside can be converted to the corresponding α-glycosyl chloride (a well-precedented donor) or used directly as a glycosyl acceptor after selective deprotection. The synthetic orthogonality between Lewis acid-mediated α-glycoside formation and phase transfer-catalyzed β-glycoside formation [4] means that mechanistic studies requiring a defined α-configured starting material must procure CAS 13089-19-5 specifically.

Quality Control Reference Standard for Anomeric Purity by Chiral HPLC or NMR

The α-anomer's well-documented physical constants—mp 117–120 °C from two independent studies, [α]D +139 to +150, and fully assigned 1H NMR spectrum (anomeric proton at δ 5.58, J = 3.6 Hz, characteristic of α-configuration) [3]—make it suitable as a reference standard for verifying anomeric purity in synthetic batches. The β-anomer lacks comparable documentation in the primary literature [5], meaning laboratories requiring certified reference materials with traceable physicochemical properties will find the α-anomer uniquely qualified.

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